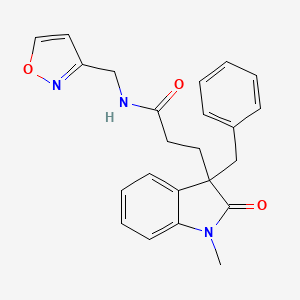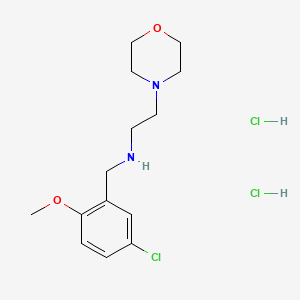
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MFPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFPC belongs to the class of piperidine carboxylic acid derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the body. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce pain and fever in animal models of inflammation.
実験室実験の利点と制限
One of the advantages of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various signaling pathways in the body. However, one of the limitations of this compound is its limited availability, which may make it difficult to carry out large-scale experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One area of research could be to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies could be carried out to elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body.
合成法
The synthesis of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 2-methyl-3-furoic acid with hydrazine hydrate to obtain 2-methyl-3-furoyl hydrazine. The obtained product is then reacted with 4-piperidone hydrochloride to produce this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-11-12(3-10-22-11)13(19)17-8-4-15(5-9-17,14(20)21)18-7-2-6-16-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYYGIIWVADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)


![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![N-(3-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5324458.png)
![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5324468.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5324486.png)
![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)


![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)